molecular formula C20H21N3O B2609684 3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one CAS No. 902482-01-3

3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one

Cat. No. B2609684
CAS RN: 902482-01-3
M. Wt: 319.408
InChI Key: DONAAFLJICBOGK-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as EPPQ and is a member of the quinazolinone family. EPPQ has shown promising results in various studies, making it a topic of interest for researchers.

Mechanism of Action

The mechanism of action of EPPQ involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. EPPQ has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. EPPQ has also been shown to inhibit the activity of protein kinase B (PKB/Akt), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
EPPQ has been shown to have various biochemical and physiological effects. Studies have shown that EPPQ inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. EPPQ has also been shown to inhibit the migration and invasion of cancer cells. In addition, EPPQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

EPPQ has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. EPPQ has also shown promising results in various studies, making it a potential candidate for further research. However, EPPQ has some limitations, including its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for research on EPPQ. One of the significant areas of research is the development of EPPQ as a potential cancer treatment. Further studies are needed to determine the efficacy and safety of EPPQ in treating various types of cancer. Another area of research is the development of EPPQ as a potential treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of EPPQ in treating these diseases. Additionally, further research is needed to optimize the synthesis method of EPPQ to increase its yield and improve its bioavailability.
Conclusion:
In conclusion, EPPQ is a chemical compound that has shown promising results in various scientific research applications. Its potential in cancer treatment and neurodegenerative diseases has made it a topic of interest for researchers. Further studies are needed to determine its efficacy and safety in treating these diseases. The development of EPPQ as a potential treatment for various diseases is an exciting area of research with many potential applications.

Synthesis Methods

The synthesis of EPPQ involves the reaction of 4-ethylbenzaldehyde with 2-aminobenzonitrile, followed by the addition of pyrrolidine and the use of a palladium catalyst. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

EPPQ has been studied for its potential in various scientific research applications. One of the significant applications of EPPQ is in cancer research. Studies have shown that EPPQ inhibits the growth of cancer cells, making it a potential candidate for cancer treatment. EPPQ has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(4-ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-2-15-9-11-16(12-10-15)23-19(24)17-7-3-4-8-18(17)21-20(23)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONAAFLJICBOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one

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